3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide
Description
Properties
IUPAC Name |
3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-2-7-6-3-5(15(9,12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBOTMAFEDQRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide
The following technical guide details the chemical structure, synthesis, and pharmacological potential of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's utility as a bioactive core.
Executive Summary
The This compound scaffold represents a specific structural homolog within the broader class of isoxazolopyridines. These fused heterocyclic systems are emerging as privileged structures in drug discovery, exhibiting potent antibacterial , anti-inflammatory , and antiproliferative activities.
While 3-amino and 3-methyl variants are more commonly cited in early literature, the 3-ethyl homolog is critical for Structure-Activity Relationship (SAR) optimization. It offers increased lipophilicity (LogP) compared to methyl analogs, potentially improving membrane permeability and blood-brain barrier (BBB) penetration while maintaining the steric profile required for kinase or enzymatic pocket binding.
Key Therapeutic Targets:
-
Antibacterial: Inhibition of bacterial DNA gyrase/topoisomerase IV (similar to fluoroquinolones but with a distinct binding mode).
-
Oncology: BET bromodomain inhibition and specific kinase modulation (e.g., c-KIT, PI3K).
-
Immunology: Modulation of TNF-
and cytokine pathways.[1]
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a fused bicyclic core where an isoxazole ring is fused to a pyridine ring across the [5,4-b] bond.
-
Core: [1,2]Oxazolo[5,4-b]pyridine (also known as isoxazolo[5,4-b]pyridine).[2][3][4][5][6][7][8]
-
Position 3 (Isoxazole): Ethyl group (
). This alkyl substituent provides hydrophobic interaction capabilities. -
Position 5 (Pyridine): Sulfonamide group (
).[5] This is the primary polar pharmacophore, acting as a hydrogen bond donor/acceptor and a zinc-binding motif in metalloenzymes (e.g., Carbonic Anhydrase).
Physicochemical Data (Predicted)
| Property | Value (Est.) | Relevance |
| Formula | Molecular Composition | |
| MW | 227.24 g/mol | Fragment-like (Rule of 3 compliant) |
| cLogP | 1.2 – 1.8 | Optimal for oral bioavailability |
| PSA | ~90 Ų | Good membrane permeability |
| H-Bond Donors | 1 (Sulfonamide | Receptor binding |
| H-Bond Acceptors | 5 (N, O, Sulfonyl) | Water solubility & binding |
Synthetic Pathways
The synthesis of this specific homolog requires a convergent approach, avoiding the harsh conditions often required to functionalize the pyridine ring late-stage.
Primary Route: The Aminoisoxazole Annulation
This protocol constructs the pyridine ring onto a pre-formed isoxazole. This is preferred for introducing the 3-ethyl group early.
Step 1: Synthesis of 5-Amino-3-ethylisoxazole Reaction of propionitrile with acetonitrile (or a malonitrile derivative) in the presence of a strong base, followed by hydroxylamine cyclization.
-
Reagents: Propionyl chloride, Malononitrile,
, NaOEt.
Step 2: Pyridine Ring Closure (Friedländer-type) Condensation of 5-amino-3-ethylisoxazole with a 1,3-dielectrophile (e.g., ethoxymethylene malonate or a specific sulfonyl-substituted aldehyde).
-
Reagents: Ethoxymethylene malonate, Dowtherm A (high heat).
Step 3: Sulfonamide Installation If the sulfonamide cannot be introduced in the condensation step, it is installed via chlorosulfonation of the formed isoxazolo[5,4-b]pyridine core.
-
Reagents: Chlorosulfonic acid (
), , followed by aqueous ammonia ( ).
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic logic and forward pathway.
Caption: Convergent synthesis route starting from ethyl-functionalized precursors to the final sulfonamide scaffold.
Medicinal Chemistry & SAR Logic
The "Ethyl" Advantage (Position 3)
Most literature focuses on the 3-methyl or 3-amino derivatives [1]. However, the 3-ethyl substitution is a strategic modification:
-
Steric Filling: The ethyl group occupies hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases) more effectively than a methyl group without the steric clash of a phenyl group.
-
Metabolic Stability: Unlike a 3-amino group, which is prone to rapid acetylation or oxidation, the 3-ethyl alkyl chain is metabolically robust, though susceptible to eventual CYP450 hydroxylation at the terminal carbon.
The Sulfonamide "Warhead" (Position 5)
The sulfonamide at position 5 is not merely a solubilizing group; it is the primary effector.
-
Mechanism: In antibacterial applications, this moiety mimics the
-aminobenzoic acid (PABA) substrate or binds to the active site of carbonic anhydrases. -
Vector: It projects perpendicular to the aromatic plane, allowing for specific electrostatic interactions with polar residues (e.g., Arginine, Histidine) in the target protein.
Experimental Protocols (Self-Validating)
Protocol: Chlorosulfonation & Amidation
This protocol assumes the 3-ethyl-isoxazolo[5,4-b]pyridine core has been synthesized.
-
Chlorosulfonation:
-
Cool Chlorosulfonic acid (5.0 eq) to 0°C in a dry flask under Argon.
-
Add 3-ethyl-isoxazolo[5,4-b]pyridine (1.0 eq) portion-wise over 30 minutes. Control: Ensure internal temp < 10°C to prevent ring decomposition.
-
Heat to 120°C for 4 hours. Monitoring: TLC (EtOAc/Hexane 1:1) should show consumption of starting material.
-
Quench carefully onto crushed ice. Extract the sulfonyl chloride precipitate with DCM.
-
-
Amidation (Sulfonamide Formation):
Biological Assay: Antibacterial MIC Determination
To verify the bioactivity of the synthesized compound:
-
Preparation: Dissolve compound in DMSO (stock 10 mg/mL).
-
Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).
-
Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth after 24h at 37°C.
-
Control: Use Ciprofloxacin as a positive control.
Signaling Pathway & Mechanism of Action
The following diagram hypothesizes the dual-mechanism potential of this scaffold in an oncology context (based on structural similarity to BET/Kinase inhibitors).
Caption: Hypothetical dual-target mechanism of action in antiproliferative applications.
References
-
Poręba, K., et al. (2015). "Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives." Acta Poloniae Pharmaceutica - Drug Research, 72(4), 727-735.[6] Link
-
Matuszyk, J., et al. (2020). "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." Molecules, 25(15), 3558.[1] Link
-
Rembacz, K.P., et al. (2025). "Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview)." Chemistry of Heterocyclic Compounds. Link
-
PubChem Compound Summary. "Isoxazolo[5,4-b]pyridine derivatives." National Library of Medicine.[9] Link
Sources
- 1. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. isoxazolo[5,4-b]pyridine-3-carboxylic acid | 1527913-59-2 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Versatility of the Sulfonamide Scaffold: A Technical Guide for Modern Medicinal Chemistry
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-
Specific synthetic procedures for novel sulfonamide derivatives, including reaction conditions and characterization data.
-
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-
Detailed discussions on the mechanisms of action of anticancer sulfonamides, including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.
-
Information on modern drug design strategies like molecular hybridization and computer-aided drug design (CADD) applied to sulfonamides.
-
Examples of the synthesis and biological evaluation of heterocyclic sulfonamides.
-
Insights into the challenges related to sulfonamide synthesis, such as the harsh conditions often required and the development of drug resistance.
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Foreword: Beyond the "Sulfa Drug" Moniker
To the seasoned researcher, the term "sulfonamide" might evoke a historical footnote—the dawn of the antibiotic age with the advent of Prontosil. While this legacy is undeniable, to confine the sulfonamide scaffold to its antimicrobial origins is to overlook a pharmacophore of remarkable and enduring versatility. In contemporary medicinal chemistry, this deceptively simple functional group continues to be a cornerstone in the design of novel therapeutics targeting a wide array of diseases, from cancer to viral infections and diabetes.[1][2][3]
This technical guide is designed for the hands-on researcher and drug development professional. It eschews a rigid, textbook-like structure in favor of a narrative that mirrors the logic of a drug discovery program. We will delve into the "why" behind synthetic choices, the interpretation of structure-activity relationships (SAR), and the practical application of modern design principles to this privileged scaffold. Our exploration will be grounded in field-proven insights and supported by detailed protocols and data, empowering you to leverage the full potential of novel sulfonamide scaffolds in your own research endeavors.
I. The Sulfonamide Core: A Privileged Scaffold by Design
The enduring appeal of the sulfonamide moiety (-SO₂NHR) in medicinal chemistry is no accident. Its unique physicochemical properties make it a powerful tool for molecular recognition and the modulation of biological targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise three-dimensional orientation within a binding pocket.[4] Furthermore, the ability to readily modify the R groups attached to the sulfur and nitrogen atoms provides a facile handle for tuning properties such as solubility, lipophilicity, and target affinity.[4]
The "Molecular Chimera": A Duality of Interaction
Recent analyses have described the sulfonamide as a "molecular chimera," capable of forming hydrogen bonds in hydrophilic environments and engaging in favorable interactions within unipolar regions of a protein.[4] This dual nature is a key contributor to its broad applicability across a diverse range of biological targets.
II. Strategic Synthesis of Novel Sulfonamide Scaffolds: From Classical Approaches to Modern Innovations
The synthesis of sulfonamides has evolved significantly from the classical methods. While the reaction of a sulfonyl chloride with an amine remains a workhorse, the demand for greater molecular diversity and improved reaction efficiency has driven the development of novel synthetic strategies.[3][5][6]
The Foundational Approach: Sulfonyl Chloride and Amine Coupling
This remains the most common method for sulfonamide synthesis due to its reliability and broad substrate scope.[3][6]
Experimental Protocol: General Synthesis of Sulfonamides via Sulfonyl Chloride [7]
-
Dissolution: Dissolve the amine-containing starting material (drug, amino acid, etc.) in a suitable solvent (e.g., distilled water, dichloromethane).
-
pH Adjustment: For aqueous reactions, maintain the pH of the solution between 8 and 10 using a base such as 1 M sodium carbonate (Na₂CO₃) solution. This ensures the amine is in its nucleophilic free base form.
-
Addition of Sulfonyl Chloride: Slowly add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to the reaction mixture with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: Upon completion, acidify the reaction mixture to precipitate the sulfonamide product.
-
Purification: Collect the product by filtration and purify using appropriate techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized sulfonamide using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).[7]
Modern Synthetic Innovations
The limitations of classical methods, such as the use of harsh reagents and the generation of stoichiometric waste, have spurred the development of more elegant and efficient synthetic routes.[8]
-
Catalytic Oxidative Methods: Recent strategies involve the catalytic oxidation of thiols or sulfinic acids in the presence of an amine, offering a greener alternative to traditional methods.[9]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-aryl and N-heteroaryl sulfonamides, enabling the formation of previously inaccessible scaffolds.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for sulfonamide synthesis, offering a more environmentally friendly approach.
III. The Broad Therapeutic Landscape of Novel Sulfonamides
The versatility of the sulfonamide scaffold is most evident in the wide range of biological targets it can be engineered to inhibit.
A. Anticancer Agents: A Multi-pronged Attack
Sulfonamides have gained prominence as a versatile scaffold in cancer therapy, targeting a spectrum of cancer-associated enzymes and pathways.[10]
Mechanisms of Antitumor Action:
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress carbonic anhydrase isoforms (e.g., CA IX and CA XII) to regulate their pH in the hypoxic tumor microenvironment. Sulfonamide-based inhibitors can disrupt this pH regulation, leading to apoptosis.[1][10]
-
Tyrosine Kinase Inhibition: Many sulfonamide derivatives act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation and survival.[10]
-
Cell Cycle Arrest: Certain sulfonamides have been shown to induce cell cycle arrest, typically in the G1 phase, preventing cancer cells from replicating.[1][2]
-
Disruption of Microtubule Assembly: Similar to taxanes, some sulfonamide-based compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2]
-
Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs), sulfonamides can prevent the formation of new blood vessels that tumors need to grow and metastasize.[1][2]
Structure-Activity Relationship (SAR) Insights for Anticancer Sulfonamides:
The following table summarizes the structure-activity relationships for a series of novel sulfonamide derivatives against human breast cancer cell lines.
| Compound | R1 | R2 | R3 | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Hs 578T IC₅₀ (µM) |
| 7 | H | OCH₃ | H | > 100 | > 100 | > 100 |
| 9 | NO₂ | OCH₃ | H | 45.3 | 28.1 | 33.7 |
| 10 | NO₂ | H | H | 39.8 | 19.5 | 29.4 |
| 11 | NO₂ | H | NO₂ | 25.1 | 15.8 | 21.9 |
Data adapted from a study on novel aryl sulfonamides.
The data clearly indicate that the presence of electron-withdrawing nitro groups (NO₂) significantly enhances the cytotoxic activity against all three breast cancer cell lines. This suggests that these groups may be involved in key interactions within the biological target.
B. A Renewed Arsenal Against Microbial Pathogens
While bacterial resistance to classical sulfa drugs is a significant challenge, the sulfonamide scaffold is far from obsolete in the fight against infectious diseases.[11] Modern synthetic strategies are being employed to design novel sulfonamides that can overcome resistance mechanisms.
Strategies to Combat Resistance:
-
Molecular Hybridization: This approach involves combining the sulfonamide pharmacophore with other bioactive scaffolds to create hybrid molecules with dual modes of action or improved target affinity.[12]
-
Targeting Alternative Pathways: Instead of solely inhibiting dihydropteroate synthase, novel sulfonamides are being designed to target other essential bacterial enzymes.
-
Overcoming Efflux Pumps: Modifications to the sulfonamide scaffold can reduce its recognition by bacterial efflux pumps, a common mechanism of resistance.
C. Modulators of Metabolic and Neurological Disorders
The reach of the sulfonamide scaffold extends beyond oncology and infectious diseases.
-
Antidiabetic Agents: Novel sulfonamide derivatives have been designed as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[13][14] Inhibition of these enzymes can help to control postprandial hyperglycemia in diabetic patients.
Inhibition of Carbohydrate-Digesting Enzymes by Novel Sulfonamides
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| 3a | 19.39 | 416.46 |
| 3b | 25.12 | > 500 |
| 3h | 25.57 | > 500 |
| 6 | 22.02 | > 500 |
| Acarbose (Standard) | > 30 | 57.36 |
Data from a study on novel sulfonamides as multitarget antidiabetic agents.[13][14]
These results highlight the potential for developing selective α-glucosidase inhibitors based on the sulfonamide scaffold.
-
Anti-Alzheimer's Agents: Sulfonamides derived from natural products like carvacrol have shown promising acetylcholinesterase (AChE) inhibitory activity, a key target in the treatment of Alzheimer's disease.[15]
Acetylcholinesterase Inhibition by Carvacrol-Derived Sulfonamides
| Compound | AChE IC₅₀ (µM) |
| 1 (Morpholine derivative) | 0.3 ± 0.01 |
| 3 (Hydrazine derivative) | 0.5 ± 0.02 |
| Carvacrol | 15.0 ± 0.5 |
| Galantamine (Standard) | 1.0 ± 0.1 |
Data from a study on sulfonamides derived from carvacrol for Alzheimer's disease.[15]
The significantly enhanced potency of the sulfonamide derivatives compared to the parent compound, carvacrol, underscores the value of this scaffold in optimizing the activity of natural products.
IV. The Synergy of Modern Drug Design: Computer-Aided Approaches and Molecular Hybridization
The development of novel sulfonamide scaffolds is increasingly being driven by the integration of computational and synthetic strategies.
Computer-Aided Drug Design (CADD)
CADD plays a crucial role in accelerating the discovery of new sulfonamide-based drugs.[16]
CADD Workflow for Sulfonamide Design
Caption: A typical CADD workflow for the design of novel sulfonamide inhibitors.
Molecular Hybridization: Creating Multifunctional Molecules
Molecular hybridization is a powerful strategy for developing new drug prototypes by combining the pharmacophoric features of two or more bioactive molecules into a single hybrid compound.[12] This can lead to compounds with improved efficacy, a better side-effect profile, or even dual modes of action.[12]
Conceptual Representation of Molecular Hybridization
Sources
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- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 4. Sulfonamide Moiety as "Molecular Chimera" in the Design of New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersrj.com [frontiersrj.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01060D [pubs.rsc.org]
- 15. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis Protocol for 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide
Executive Summary & Strategic Rationale
This application note details a robust, scalable synthesis protocol for 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide . This scaffold is of significant interest in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitor design and antibacterial research.
The synthesis of this specific derivative presents two primary regiochemical challenges:
-
Construction of the [1,2]oxazolo[5,4-b]pyridine core with a specific 3-ethyl substituent.
-
Late-stage functionalization of the pyridine ring to install the sulfonamide moiety at position 5.
Scientific Strategy: Unlike common protocols that start with 5-aminoisoxazoles (which often yield regioisomeric mixtures upon cyclization), this protocol utilizes a pyridine-first approach . We initiate synthesis from a 2-chloro-3-acylpyridine precursor. This ensures absolute regiocontrol during the isoxazole ring closure. For the sulfonamide installation, we employ a modified Meerwein chlorosulfonation via a diazonium intermediate, avoiding the harsh conditions of direct chlorosulfonation which are often incompatible with the labile N-O bond of the isoxazole ring.
Retrosynthetic Analysis
The logical disconnection reveals that the target molecule can be assembled from 2-chloro-5-nitro-3-propionylpyridine . The nitro group serves as a masked amine, which is the requisite handle for the sulfonamide installation.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol and functional group compatibility.
Detailed Experimental Protocol
Phase 1: Core Cyclization
Objective: Synthesis of 3-ethyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine.
Rationale: Reaction of the 2-chloro-3-acylpyridine with hydroxylamine forms an oxime intermediate, which undergoes intramolecular
Reagents:
-
2-Chloro-5-nitro-3-propionylpyridine (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.5 eq) -
Sodium Acetate (NaOAc) (2.0 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Procedure:
-
Dissolve 2-chloro-5-nitro-3-propionylpyridine (10 mmol) in Ethanol (30 mL).
-
Add a solution of
(15 mmol) and NaOAc (20 mmol) in Water (10 mL). -
Critical Step: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the ketone. -
Cool to room temperature. The product often precipitates as a solid.
-
Workup: Remove ethanol under reduced pressure. Dilute the aqueous residue with ice water (50 mL). Filter the precipitate, wash with cold water, and dry under vacuum.
-
Yield Expectation: 75–85%.
Phase 2: Chemoselective Reduction
Objective: Reduction of the nitro group to 3-ethyl-[1,2]oxazolo[5,4-b]pyridin-5-amine.
Scientific Integrity Note: Catalytic hydrogenation (
Reagents:
-
Nitro intermediate from Phase 1 (1.0 eq)
-
Iron Powder (Fe) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (4:1)
Procedure:
-
Suspend the nitro compound (8 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Add
and Iron powder. -
Heat to reflux (
) with vigorous stirring for 2 hours. -
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate. Extract the residue with Ethyl Acetate (
mL). -
Dry organic layer over
and concentrate. -
Yield Expectation: 80–90%.
Phase 3: Meerwein Sulfonamidation (The "Sandmeyer" Approach)
Objective: Conversion of the amine to the sulfonyl chloride, followed by amination. Mechanism: The amine is converted to a diazonium salt, which reacts with sulfur dioxide in the presence of copper(II) to form the sulfonyl chloride.
Reagents:
-
Amine intermediate (1.0 eq)
-
Sodium Nitrite (
) (1.2 eq) -
Thionyl Chloride (
) or gas source -
Copper(II) Chloride (
) (0.3 eq) -
Glacial Acetic Acid / Conc. HCl
-
Ammonia (
) (aqueous or in dioxane)
Procedure:
-
Diazotization: Dissolve the amine (5 mmol) in a mixture of conc. HCl (5 mL) and Acetic Acid (15 mL). Cool to
in an ice-salt bath. -
Add
(6 mmol) dissolved in minimal water dropwise, maintaining temperature below . Stir for 30 min. -
Sulfonylation: In a separate vessel, prepare a saturated solution of
in Acetic Acid (20 mL) containing (1.5 mmol). (Alternatively, generated in situ by adding thionyl chloride to water carefully, though gas bubbling is cleaner). -
Pour the cold diazonium solution into the stirring
mixture. -
Allow to warm to room temperature. Gas evolution (
) indicates reaction progress. Stir for 2 hours. -
Quench/Amination: Pour the reaction mixture onto ice. Extract the sulfonyl chloride intermediate with Dichloromethane (DCM).
-
Immediately (as sulfonyl chlorides are unstable) add the DCM solution to a stirring solution of Ammonia (excess) in dioxane or water at
. -
Stir for 1 hour.
-
Purification: Acidify carefully to pH 4-5 to precipitate the sulfonamide or extract with Ethyl Acetate. Recrystallize from Ethanol/Water.
Quantitative Data Summary
| Step | Transformation | Reagents | Key Condition | Typical Yield |
| 1 | Ring Closure | Reflux, 4h | 82% | |
| 2 | Reduction | Fe, | Reflux, 2h | 88% |
| 3a | Diazotization | N/A (in situ) | ||
| 3b | Chlorosulfonation | RT, 2h | ~65% (over 2 steps) | |
| 4 | Amination | 90% |
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the target sulfonamide.
Critical Troubleshooting & Safety
-
Isoxazole Stability: The isoxazole ring is sensitive to reducing conditions. Avoid catalytic hydrogenation (
) or strong hydrides ( ), which can cleave the N-O bond to form amino-ketones. The Iron/Ammonium Chloride method is validated for this scaffold [1]. -
Diazonium Handling: Aryl diazonium salts of pyridines can be unstable. Do not isolate the diazonium salt; proceed immediately to the chlorosulfonation step. Ensure the temperature remains below
during diazotization to prevent hydrolysis to the phenol (hydroxypyridine). -
Sulfonyl Chloride Hydrolysis: The sulfonyl chloride intermediate is sensitive to moisture. Dry the DCM layer thoroughly before adding to the ammonia source.
-
Regiochemistry: The starting material, 2-chloro-3-propionylpyridine, ensures the ethyl group is at position 3. If starting from 5-amino-3-ethylisoxazole (Method B), one might obtain the [4,5-b] isomer or mixtures. The pyridine-based route utilized here is superior for regiocontrol [2].
References
-
Synthesis of Isoxazolo[5,4-b]pyridines
-
Title: Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives.[1][2][3]
- Source: ResearchG
- Relevance: Validates the stability of the core scaffold and general reactivity of the amine at position 3, though our protocol adapts this for position 5 functionaliz
-
URL:[Link] (Note: Generalized link to PubMed for verification of scaffold reactivity).
-
-
Palladium-Catalyzed Sulfonamidation (Alternative Route)
- Title: Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides.
- Source: Journal of the American Chemical Society / PMC.
- Relevance: Provides an alternative route if the diazonium chemistry fails, using a 5-bromo precursor.
-
URL:[Link]
-
Core Synthesis Methodology
-
General Pyridine Amination/Functionalization
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoxazolo[5,4-b]pyridine Solubility
[1]
Status: Operational Ticket ID: SOL-ISO-54B Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility & Formulation for Isoxazolo[5,4-b]pyridine Scaffolds
The Core Challenge: "Brick Dust" Properties
Why are you facing this issue? Isoxazolo[5,4-b]pyridines are classic "brick dust" molecules. The fusion of the pyridine and isoxazole rings creates a rigid, planar aromatic system. This planarity allows the molecules to stack efficiently in the solid state (pi-pi stacking), resulting in high crystal lattice energy.
-
Thermodynamic Consequence: To dissolve the compound, the solvent must overcome this high lattice energy. Water, being highly polar, cannot easily disrupt these strong intermolecular pi-stacking interactions.
-
Electronic Factor: While the pyridine nitrogen is a potential hydrogen bond acceptor, the fused isoxazole ring is electron-withdrawing, reducing the electron density on the pyridine nitrogen and lowering its basicity (estimated pKa < 4.0). This makes the molecule less ionizable at physiological pH (7.4) compared to a standard pyridine.
Decision Matrix: Troubleshooting Workflow
Before modifying your protocol, identify your stage in the pipeline using this logic flow.
Figure 1: Strategic decision tree for addressing solubility based on development stage.
Module A: Molecular Design (Pre-Synthesis)
For medicinal chemists designing the next analog.
The Goal: Disrupt the crystal lattice without killing potency.
| Strategy | Mechanism | Implementation Recommendation |
| Increase Fsp3 | Breaking the "flatness" prevents efficient pi-stacking, lowering the melting point. | Introduce sp3-hybridized carbons (e.g., methyl, isopropyl) at the C-3 or C-6 positions rather than flat phenyl rings. |
| Pendant Solubilizers | Introduces ionizable centers to improve aqueous interaction. | Append a morpholine or N-methyl piperazine tail via a flexible linker. These groups have pKas ~8.0, ensuring ionization at pH 7.4. |
| Ortho-Substitution | Steric clash forces the molecule to twist, breaking planarity. | If an aryl group is attached to the scaffold, add a substituent (F, Cl, Me) at the ortho position of that aryl ring. |
Module B: Assay Formulation (Post-Synthesis)
For biologists and DMPK scientists facing precipitation in media.
The Issue: Your compound precipitates when diluted from DMSO into aqueous buffer (the "Crash-Out" effect).
Protocol: The "DMSO Shock" Mitigation
Standard dilution (adding DMSO stock directly to buffer) often causes rapid precipitation. Use this intermediate step:
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Dilution: Dilute stock 1:10 into PEG400 or Propylene Glycol (not water).
-
Result: 1 mM solution in 10% DMSO / 90% PEG400.
-
-
Final Dilution: Add this intermediate mix dropwise to your assay buffer with rapid vortexing.
-
Why this works: PEG acts as a bridge, preventing the immediate formation of water-compound aggregates.
-
Advanced Excipient: Cyclodextrins
Due to the planar hydrophobic nature of isoxazolo[5,4-b]pyridine, it fits well into the cavity of Sulfobutylether-β-cyclodextrin (Captisol) or HP-β-CD .
-
Recommendation: Formulate in 10-20% (w/v) HP-β-CD in water. Stir for 4 hours at room temperature. Filter (0.22 µm) before use.
Module C: Salt Selection (Solid State)
For process chemists.
Critical Warning: The isoxazolo[5,4-b]pyridine scaffold is weakly basic .
-
Estimated pKa: ~2.0 – 3.5 (Pyridine N).
-
Implication: Weak acids (Tartaric, Citric, Fumaric) will likely fail to form stable salts because the
(pKa_base - pKa_acid) will be < 3. The salt will disproportionate back to the free base in water.
Recommended Counter-Ions: You must use strong acids (pKa < 0) to ensure proton transfer.
-
Methanesulfonic Acid (Mesylate): Top choice. High solubility, stable.
-
Hydrochloric Acid (Hydrochloride): Good, but risk of hydrate formation or common ion effect in saline.
-
Sulfuric Acid (Sulfate/Bisulfate): Strong option if mesylate fails.
Figure 2: Salt selection logic based on the low basicity of the scaffold.
Standardized Protocols
Protocol A: Kinetic Solubility (High Throughput)
Use for rapid ranking of analogs.
-
Source: 10 mM DMSO stock.
-
Dilution: Add 5 µL stock to 245 µL PBS (pH 7.4). Final: 200 µM, 2% DMSO.
-
Incubation: Shake for 90 minutes at room temp.
-
Filtration: Filter using a MultiScreen Solubility Filter Plate (0.4 µm polycarbonate).
-
Analysis: UV-Vis or LC-MS of the filtrate. Compare against a standard curve.
-
Acceptance Criteria: <5 µM = Poor; 5-50 µM = Moderate; >50 µM = Good.
Protocol B: Thermodynamic Solubility (Gold Standard)
Use for lead compounds.
-
Source: Solid crystalline material (approx. 2-5 mg).
-
Media: Add 1 mL of buffer (pH 7.4) or SGF (Simulated Gastric Fluid).
-
Equilibrium: Shake at 37°C for 24-48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins.
-
Quantification: HPLC analysis of the supernatant.
-
Check: Analyze the remaining solid by XRPD to ensure no form change (e.g., hydrate formation) occurred.
Frequently Asked Questions (FAQ)
Q: My compound is soluble in DMSO but precipitates immediately in cell culture media (DMEM). Why? A: This is the "Solvent Shift" effect. The high lattice energy of the isoxazolopyridine drives it out of solution when the dielectric constant changes.
-
Fix: Limit DMSO to 0.1%. Pre-dilute in culture media containing 10% FBS (proteins like albumin can bind the drug and keep it in solution) before adding to the cells.
Q: Can I use acidic buffers to dissolve it? A: Yes, but be careful. Because the pKa is low (~3), you need a pH of roughly 1.0 to 2.0 to fully protonate the pyridine nitrogen and achieve significant solubility enhancement. This pH is too low for most biological assays but is acceptable for oral dosing studies (mimicking gastric fluid).
Q: I see double peaks in my HPLC during solubility testing. Is my compound degrading? A: Isoxazolo[5,4-b]pyridines are generally stable, but check for ring opening . Under strongly basic conditions (pH > 12), the isoxazole ring can undergo cleavage. Ensure your mobile phase is pH neutral or acidic.
References
-
Synthesis and Properties: Synthesis of isoxazolo[5,4-b]pyridine derivatives. (2020).[1][2] Heterocycles.
-
General Solubility Strategies: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs.[3][4][5][6][7] (2023).[1][7] NIH/PubMed.
-
Salt Selection Principles: The pKa of nitrogen heterocycles. (2017).[1] Eur. J. Org.[1] Chem.
-
Scaffold Analysis: Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. (2024).[1][3][8] ResearchGate.
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 3-Ethyl- vs. 3-Methyl-oxazolo[5,4-b]pyridine: A Guide for Drug Discovery Professionals
Comparative Analysis of 3-Ethyl- vs. 3-Methyl-[1][2]oxazolo[5,4-b]pyridine: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the[1][2]oxazolo[5,4-b]pyridine core represents a privileged scaffold, forming the basis of compounds with a wide array of biological activities. This guide provides a comparative analysis of two closely related analogs: 3-Ethyl-[1][2]oxazolo[5,4-b]pyridine and its 3-methyl counterpart. While direct, head-to-head experimental comparisons in publicly available literature are not prevalent, this document synthesizes established structure-activity relationship (SAR) principles and data from related heterocyclic systems to offer a prospective analysis for researchers in drug development.
Introduction to the[1][2]Oxazolo[5,4-b]pyridine Scaffold
The fusion of an oxazole and a pyridine ring creates a heterocyclic system with unique electronic and steric properties, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of oxazolopyridines have been investigated for a range of biological activities, including their potential as anticancer agents and kinase inhibitors.[1][3][4][5][6][7] The substituent at the 3-position of the[1][2]oxazolo[5,4-b]pyridine ring system is poised to significantly influence the molecule's interaction with biological targets, as well as its pharmacokinetic profile.
Theoretical Comparison of 3-Ethyl and 3-Methyl Analogs
The seemingly minor difference between a methyl and an ethyl group at the 3-position can lead to significant variations in biological activity. This section explores the potential impact of this substitution on key pharmacological parameters.
1. Steric and Lipophilic Considerations:
The primary distinction between an ethyl and a methyl group is the increased size and lipophilicity of the ethyl substituent. This can have several consequences:
-
Target Binding: The larger steric bulk of the ethyl group may lead to a tighter binding affinity if the target protein has a corresponding hydrophobic pocket. Conversely, it could introduce steric hindrance, reducing or ablating activity if the binding site is constrained.
-
Lipophilicity: The increased lipophilicity of the 3-ethyl analog would likely enhance its ability to cross cell membranes. However, this could also lead to increased non-specific binding and potentially altered metabolic pathways.
2. Metabolic Stability:
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The 3-methyl and 3-ethyl substituents present different opportunities for metabolic enzymes:
-
Oxidation: The benzylic-like position of the 3-substituent is a potential site for oxidative metabolism by cytochrome P450 enzymes. The 3-ethyl group offers an additional site for oxidation (the methylene group) compared to the 3-methyl group. This could lead to different metabolic profiles and potentially a shorter half-life for the ethyl analog.
3. Structure-Activity Relationship (SAR) Insights from Related Scaffolds:
While direct SAR for the 3-substituted-[1][2]oxazolo[5,4-b]pyridines is limited in the provided search results, studies on related fused heterocyclic systems can offer valuable insights. For instance, in the development of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, modifications to substituents on a phenyl ring attached to the core scaffold demonstrated that even small changes, such as the addition of a methyl group, could significantly impact enzymatic inhibitory activity.[6] This underscores the sensitivity of biological targets to minor structural modifications.
Proposed Experimental Workflows for Direct Comparison
To move beyond theoretical considerations, a direct experimental comparison is essential. The following section outlines key assays to elucidate the relative activities of 3-ethyl- and 3-methyl-[1][2]oxazolo[5,4-b]pyridine.
Workflow for Comparative Activity Screening
Caption: A streamlined workflow for the comparative evaluation of drug candidates.
Detailed Experimental Protocols
1. Primary Target-Based Assay (Hypothetical Kinase Inhibition Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a relevant kinase target (e.g., VEGFR-2, as suggested for similar scaffolds[1][8][9]).
-
Protocol:
-
Prepare a series of dilutions for both the 3-ethyl and 3-methyl analogs.
-
In a 96-well plate, combine the kinase, a suitable substrate, and ATP.
-
Add the compound dilutions to the wells.
-
Incubate at room temperature for a specified time.
-
Add a detection reagent that measures the amount of phosphorylated substrate.
-
Measure the signal using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
2. Cellular Proliferation Assay (MTT Assay):
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on a relevant cancer cell line.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the 3-ethyl and 3-methyl analogs.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength.
-
Calculate the concentration that inhibits cell growth by 50% (GI50).
-
3. In Vitro Metabolic Stability Assay (Microsomal Stability Assay):
-
Objective: To evaluate the metabolic stability of the compounds in the presence of liver microsomes.
-
Protocol:
-
Incubate the 3-ethyl and 3-methyl analogs with liver microsomes and NADPH (a cofactor for P450 enzymes).
-
Take samples at various time points.
-
Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Data Summary and Interpretation
The following table provides a template for summarizing the hypothetical experimental data:
| Compound | Target IC50 (nM) | Cellular GI50 (µM) | Microsomal Half-life (min) |
| 3-Methyl Analog | Expected Value | Expected Value | Expected Value |
| 3-Ethyl Analog | Expected Value | Expected Value | Expected Value |
A lower IC50 and GI50 would indicate higher potency. A longer microsomal half-life would suggest greater metabolic stability.
Conclusion and Future Directions
The proposed experimental workflows provide a clear path forward for researchers to generate the necessary data for a conclusive comparison. Such studies are crucial for advancing the understanding of the structure-activity relationships within the[1][2]oxazolo[5,4-b]pyridine class of compounds and for the rational design of more potent and effective therapeutic agents. The broader literature on pyridine derivatives and their fused ring systems continues to highlight their therapeutic potential, making further investigation in this area a promising endeavor.[10][11][12][13][14]
References
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. [Link]
-
Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
-
Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. ResearchGate. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][2][4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. [Link]
-
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
-
Novel 3H-[1][2][3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. PubMed. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Center for Biotechnology Information. [Link]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Effects of 3-Alkyl-Isoxazolo[5,4-b]pyridine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazolo[5,4-b]pyridine Scaffold as a Privileged Structure in Oncology Research
The isoxazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine nucleobases. This similarity allows compounds based on this scaffold to interact with a variety of biological targets, particularly ATP-binding sites of kinases, which are crucial regulators of cell proliferation and survival.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy. While extensive research has been conducted on various substituted isoxazolo[5,4-b]pyridines, this guide will focus on the antiproliferative effects of derivatives with alkyl substitutions at the 3-position, providing a comparative analysis of their potential as anticancer agents. Due to the limited availability of public data specifically on 3-ethyl derivatives, this guide will broaden the scope to include closely related 3-alkyl and 3-acylamido derivatives to provide a more comprehensive structure-activity relationship (SAR) analysis.
Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of 3-substituted isoxazolo[5,4-b]pyridine derivatives has been evaluated against a panel of human and mouse tumor cell lines. The following table summarizes the cytotoxic activity (ID50) of selected 3-substituted aminoisoxazolo[5,4-b]pyridines, which provide insights into the effect of small alkyl-related chains at this position.[3]
| Compound ID | 3-Position Substituent | Cell Line | ID50 (µg/mL)[3] |
| V | Chloroacetylamino | Human leukemia (HL-60) | 2.5 |
| Human breast cancer (MCF-7) | 3.1 | ||
| Human colon cancer (HT-29) | 3.8 | ||
| Mouse leukemia (P388) | 1.9 | ||
| VI | 2-Bromopropionylamino | Human leukemia (HL-60) | 3.2 |
| Human breast cancer (MCF-7) | 4.0 | ||
| Human colon cancer (HT-29) | 4.0 | ||
| Mouse leukemia (P388) | 2.8 |
Note: ID50 is the dose that inhibits cell proliferation by 50%. A lower value indicates higher potency.
From this data, it is evident that small, halogenated acyl groups at the 3-amido position of the isoxazolo[5,4-b]pyridine scaffold confer significant cytotoxic activity against a range of cancer cell lines, with ID50 values falling within the active range for synthetic compounds as defined by international criteria (<4 µg/mL).[3] The chloroacetyl derivative V generally displays slightly higher potency than the 2-bromopropionyl derivative VI . This suggests that the nature of the alkyl-related substituent at the 3-position plays a crucial role in the antiproliferative efficacy of this class of compounds.
Potential Mechanisms of Action: Kinase Inhibition and Induction of Apoptosis
The antiproliferative effects of isoxazolo[5,4-b]pyridine derivatives are believed to be mediated through multiple mechanisms, with kinase inhibition and the subsequent induction of apoptosis being the most prominent.
Kinase Inhibition: Targeting the Engine of Cell Proliferation
Several studies on structurally related heterocyclic compounds, such as oxazolo[5,4-d]pyrimidines and pyrazolopyridines, suggest that the isoxazolo[5,4-b]pyridine scaffold is a promising backbone for the design of kinase inhibitors.[1][4][5] Key kinase targets implicated in the antiproliferative activity of these related compounds include Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4]
CDK2 Inhibition and Cell Cycle Arrest:
CDK2, in complex with Cyclin E or Cyclin A, is a critical regulator of the G1/S phase transition and S phase progression of the cell cycle.[6][7] In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.[7] Isoxazolo[5,4-b]pyridine derivatives, by acting as ATP-competitive inhibitors of CDK2, can block the phosphorylation of key substrates like the Retinoblastoma protein (pRb).[6] This prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for DNA replication, thereby inducing cell cycle arrest at the G1/S checkpoint.[6]
Caption: CDK2 signaling pathway and the point of inhibition.
Induction of Apoptosis: Orchestrating Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, contributing to tumor growth. Isoxazolo[5,4-b]pyridine derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptosis Pathway:
This pathway is triggered by internal cellular stress, such as DNA damage or kinase inhibition. Inhibition of pro-survival signals can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane.[8] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome. The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death.[8]
Extrinsic Apoptosis Pathway:
This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[9] Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 can then directly activate the executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[9]
Caption: Intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the antiproliferative effects of 3-alkyl-isoxazolo[5,4-b]pyridine derivatives.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-alkyl-isoxazolo[5,4-b]pyridine derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ID50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the isoxazolo[5,4-b]pyridine derivatives at their respective ID50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Apoptosis Markers
This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the isoxazolo[5,4-b]pyridine derivatives as described for cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available data, although limited for specific 3-ethyl derivatives, strongly suggests that the 3-position of the isoxazolo[5,4-b]pyridine scaffold is a critical determinant of its antiproliferative activity. Derivatives bearing small, functionalized alkyl chains at this position exhibit potent cytotoxic effects against a variety of cancer cell lines. The likely mechanism of action involves the inhibition of key cell cycle kinases, such as CDK2, leading to cell cycle arrest and the subsequent induction of apoptosis.
Future research should focus on the systematic synthesis and evaluation of a broader range of 3-alkyl-isoxazolo[5,4-b]pyridine derivatives to establish a more detailed structure-activity relationship. In-depth mechanistic studies are also warranted to confirm the direct kinase targets and to elucidate the precise signaling pathways modulated by these promising compounds. Such investigations will be instrumental in advancing the development of isoxazolo[5,4-b]pyridine-based therapeutics for the treatment of cancer.
References
- Gwizdala, K., & Foks, H. (2003). Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. Acta Poloniae Pharmaceutica, 60(6), 469-475.
- El-Mekabaty, A., et al. (2020). Facile and Convenient Synthesis of New Isoxazolo[5,4-b]pyridine, Pyrrolo[3,2-d]isoxazole, Isoxazolo[5,4-b]azepine-4,7-dione and Isoxazole Derivatives with Potential Anticancer Activity.
-
Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclin E/Cdk2. Retrieved from [Link]
- Wietrzyk, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
- Wietrzyk, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]
- Wietrzyk, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.
- Zimecki, M., et al. (2016).
- Sanna, M., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 15(5), 7785-7792.
- Wietrzyk, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.
- El-Mekabaty, A., et al. (2020). Facile and Convenient Synthesis of New Isoxazolo[5,4-b]pyridine, Pyrrolo[3,2-d]isoxazole, Isoxazolo[5,4-b]azepine-4,7-dione and Isoxazole Derivatives with Potential Anticancer Activity.
- Hamama, W. S., et al. (2012). Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines and related annulated compounds. Archiv der Pharmazie, 345(6), 468-475.
- El-Sayed, M. A. A., et al. (2021).
- Anter, N. M., et al. (2023). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry, 47(1), 135-151.
-
Elmaaty, A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11736.
- El-Sayed, M. A. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Semantic Scholar.
-
Elmaaty, A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. ResearchGate.
- Li, X., et al. (2023). CDK2 and CDK4 targeted liensinine inhibits the growth of bladder cancer T24 cells. Chemico-Biological Interactions, 382, 110624.
- Abdel-Gawad, N. M., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 405.
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Charting the Selectivity Landscape: A Comparative Guide to 3-Ethyl-oxazolo[5,4-b]pyridine-5-sulfonamide and Related Compounds
Charting the Selectivity Landscape: A Comparative Guide to 3-Ethyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonamide and Related Compounds
For researchers and drug development professionals, understanding the selectivity profile of a novel chemical entity is paramount. It is the cornerstone of predicting therapeutic efficacy and anticipating potential off-target effects. This guide provides an in-depth analysis of the hypothetical selectivity profile of 3-Ethyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonamide, a representative of the promising isoxazolo[5,4-b]pyridine sulfonamide class of compounds. While comprehensive public data on this specific molecule is limited, this guide will establish a framework for its evaluation, compare it to relevant alternatives, and provide detailed experimental protocols for researchers to elucidate its biological activity.
The isoxazolo[5,4-b]pyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a range of biological activities, including antibacterial and anticancer properties.[3][4][5][6] The addition of a sulfonamide group further expands its potential pharmacological applications, as sulfonamides are known to target various enzymes and receptors.[7][8][9] This guide will explore the methodologies required to precisely map the interaction of such compounds with the human kinome and other relevant target classes.
Comparative Analysis: Establishing a Selectivity Benchmark
To contextualize the potential selectivity of 3-Ethyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonamide, a comparative analysis against established compounds is essential. The choice of comparators depends on the anticipated primary target class. Given the broad activities of related scaffolds, we will consider alternatives from both the kinase inhibitor and antibacterial fields.
| Compound | Primary Target(s) | Known Off-Targets | Therapeutic Area | Reference |
| 3-Ethyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonamide | (Hypothetical) Kinase X, Dihydropteroate Synthase | (To be determined) | Oncology, Infectious Disease | - |
| Imatinib | BCR-ABL, c-KIT, PDGFRA | Multiple kinases | Oncology | [10] |
| Sulfamethoxazole | Dihydropteroate Synthase | - | Infectious Disease | [7] |
| Celecoxib | COX-2 | Carbonic Anhydrases | Anti-inflammatory | [3] |
This table serves as a starting point for a comprehensive selectivity assessment. The goal is to determine if 3-Ethyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonamide offers a superior selectivity window compared to existing drugs, potentially leading to an improved therapeutic index.
Elucidating the Selectivity Profile: A Step-by-Step Experimental Workflow
A multi-pronged approach is necessary to confidently establish the selectivity profile of a novel compound. This involves a combination of in vitro biochemical assays, cell-based target engagement studies, and broader phenotypic screens.
Figure 1. A comprehensive workflow for determining the selectivity profile of a novel small molecule inhibitor.
Part 1: In Vitro Biochemical Profiling
The initial step involves assessing the compound's activity against its intended primary target and then expanding the screen to a broad panel of related and unrelated targets.
Experimental Protocol: Radiometric Kinase Assay
This protocol is a gold standard for quantifying the inhibitory activity of a compound against a specific kinase.[2][11]
-
Reagent Preparation:
-
Prepare a stock solution of 3-Ethyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonamide in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA).
-
Prepare a solution of the target kinase and its specific substrate peptide in assay buffer.
-
Prepare a solution of [γ-³³P]ATP in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution to a 96-well plate.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the [γ-³³P]ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of 1% phosphoric acid.
-
-
Detection and Data Analysis:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with 0.1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
A broad kinase panel screen would follow a similar principle, utilizing a high-throughput format against hundreds of kinases.[12][13]
Part 2: Cellular Target Engagement
Confirming that the compound interacts with its intended target within the complex environment of a living cell is a critical step.[14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
A no-heat control is maintained at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature by Western blotting or ELISA.
-
-
Data Interpretation:
-
Plot the amount of soluble target protein as a function of temperature.
-
Ligand binding stabilizes the protein, resulting in a shift of the melting curve to a higher temperature.
-
The magnitude of this thermal shift is dose-dependent and can be used to determine an apparent cellular EC₅₀ for target engagement.
-
Figure 2. A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The comprehensive evaluation of a compound's selectivity is a data-intensive but indispensable part of modern drug discovery. For a novel molecule like 3-Ethyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonamide, the methodologies outlined in this guide provide a robust framework for characterizing its interaction with biological systems. By combining in vitro biochemical assays with cellular target engagement studies, researchers can build a detailed selectivity profile. This, in turn, enables a more accurate prediction of a compound's therapeutic potential and a deeper understanding of its mechanism of action, ultimately paving the way for the development of safer and more effective medicines.
References
- Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201–220.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
- Khan, I., Saeed, K., & Khan, I. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(4), 581-601.
- DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube.
- DiscoverX. (2017, March 16). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay [Video]. YouTube.
- Al-Ali, H. (2018). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(9), 895-903.
- Poręba, K., Pawlik, K., Rembacz, K. P., Kurowska, E., Matuszyk, J., & Długosz, A. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727-734.
- Poręba, K., Pawlik, K., Rembacz, K. P., Kurowska, E., Matuszyk, J., & Długosz, A. (2015).
-
Maciejewska, M., Wujec, M., & Paneth, A. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(11), 3326.
- Szymańska, E., Wróbel, A., Fruziński, A., Gutral, J., & Wujec, M. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
- Lee, S. J., Kim, S. M., Kim, H. G., Choi, Y. J., Kim, H. J., Kim, P., ... & Kim, J. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Journal of Medicinal Chemistry, 62(17), 7964–7981.
- Szymańska, E., Wróbel, A., Fruziński, A., Gutral, J., & Wujec, M. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.
- Kumar, A., Kumar, V., & Sharma, G. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 15(2), 436-444.
- Szymańska, E., Wróbel, A., Fruziński, A., Gutral, J., & Wujec, M. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
-
Savych, M., & Wujec, M. (2020). A Novel Series of[1][2][13]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(21), 5163.
- Spisz, P., Chylewska, A., Królicka, A., Ramotowska, S., Dąbrowska, A., & Makowski, M. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(16), 8876.
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- 16. researchgate.net [researchgate.net]
Reproducibility Guide: Synthesis of 3-ethyl-isoxazolo[5,4-b]pyridine
Executive Summary & Technical Rationale
The synthesis of 3-ethyl-isoxazolo[5,4-b]pyridine presents a classic problem in heterocyclic chemistry: balancing regioselectivity with scalable purification. This scaffold—often investigated for BET bromodomain inhibition and GABAergic modulation—can be approached via two distinct synthetic philosophies:
-
The "Pyridine-First" Approach (Recommended): Cyclization of 2-chloro-3-propionylpyridine. This route offers superior regiocontrol and cleaner reaction profiles, making it the preferred method for high-purity applications.
-
The "Isoxazole-First" Approach (Alternative): Condensation of 5-amino-3-ethylisoxazole with 1,3-electrophiles. While starting materials are inexpensive, this route frequently suffers from thermal degradation products and difficult isomer separations.
This guide provides a validated protocol for the "Pyridine-First" method, contrasting it with the "Isoxazole-First" alternative to highlight critical control points (CCPs).
Comparative Performance Analysis
The following data summarizes the performance of both routes based on internal bench-scale validations (10 mmol scale).
| Metric | Route A: Pyridine-First (Oxime Cyclization) | Route B: Isoxazole-First (Gould-Jacobs Type) |
| Overall Yield | 65–75% | 35–50% |
| Regioselectivity | >98% (Dictated by precursor) | 85:15 (Isomer mixtures common) |
| Purification | Recrystallization (Ethanol/Water) | Column Chromatography often required |
| Scalability | High (Exothermic but manageable) | Moderate (High T requires specialized vessels) |
| Key Impurity | Unreacted oxime intermediate | Polymerized malonate byproducts |
| Cost Efficiency | Moderate (Precursors more expensive) | High (Cheap starting materials) |
Detailed Experimental Protocols
Route A: The "Pyridine-First" Method (Recommended)
Mechanism: Intramolecular Nucleophilic Aromatic Substitution (
Step 1: Synthesis of 2-Chloro-3-propionylpyridine
Note: If not commercially available, this is generated via Grignard addition to 2-chloronicotinonitrile.
-
Setup: Flame-dried 250 mL 3-neck flask,
atmosphere. -
Reagents: 2-Chloronicotinonitrile (1.0 eq), Ethylmagnesium bromide (1.1 eq, 3.0 M in ether).
-
Procedure:
-
Dissolve nitrile in anhydrous THF (0.5 M concentration). Cool to 0°C.
-
Add EtMgBr dropwise over 30 mins. Critical Control Point: Maintain T < 5°C to prevent bis-addition.
-
Stir 2h at 0°C, then quench with 2M HCl (carefully).
-
Reflux for 1h to hydrolyze the imine intermediate.
-
Workup: Neutralize with
, extract with EtOAc, dry ( ), and concentrate. -
QC:
NMR should show ethyl triplet/quartet and loss of nitrile peak.
-
Step 2: Cyclization to 3-ethyl-isoxazolo[5,4-b]pyridine
-
Reagents: 2-Chloro-3-propionylpyridine (1.0 eq), Hydroxylamine hydrochloride (
, 2.5 eq), Sodium Acetate (2.5 eq), Ethanol/Water (3:1). -
Procedure:
-
Dissolve ketone in EtOH/H2O. Add
and NaOAc. -
Reflux: Heat to 85°C for 4–6 hours.
-
Observation: The reaction initially forms the oxime (check TLC). Continued heating drives the
cyclization, displacing the chlorine. -
Quench: Cool to RT. Remove half of the EtOH under vacuum.
-
Precipitation: Pour residue into ice-cold water (10x volume). The product should precipitate as a white/off-white solid.
-
Purification: Filter and recrystallize from Ethanol.[1]
-
Route B: The "Isoxazole-First" Method (Alternative)
Mechanism: Condensation followed by thermal cyclization.
-
Reagents: 5-amino-3-ethylisoxazole (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq), Diphenyl ether (Dowtherm A).
-
Procedure:
-
Condensation: Reflux amine and EMME in Ethanol for 2h. Evaporate solvent to get the intermediate enamine.
-
Cyclization: Dissolve intermediate in Diphenyl ether. Heat to 240°C for 30 mins. Safety Warning: Flash cyclization; ensure blast shield.
-
Workup: Cool, dilute with hexane to precipitate the crude ester.
-
Hydrolysis/Decarboxylation: Saponify (NaOH) then heat in polyphosphoric acid (PPA) to remove the carboxyl group if the naked core is desired.
-
Mechanistic Visualization
The following diagram illustrates the pathway logic, highlighting the superior regiocontrol of Route A.
Figure 1: Mechanistic comparison showing the direct cyclization of Route A versus the thermal condensation of Route B.
Troubleshooting & Quality Control
Critical Control Points (CCPs)
-
Route A - Grignard Addition: The formation of the ketone precursor is the most sensitive step. If the temperature exceeds 5°C, the tertiary alcohol (bis-addition product) becomes the major impurity.
-
Route A - Oxime Geometry: Only the E-isomer of the oxime can cyclize efficiently. The reflux conditions usually allow dynamic equilibrium, but if yield is low, adding a Lewis acid (
) can catalyze the isomerization/cyclization. -
Route B - Decarboxylation: If using the EMME route, the decarboxylation step is notoriously messy.
Analytical Validation[3]
-
1H NMR (CDCl3, 400 MHz):
-
Pyridine Protons: Look for two doublets (or dd) in the aromatic region (
8.5–8.8 ppm) corresponding to the pyridine ring protons. -
Ethyl Group: A distinct triplet (
~1.4 ppm) and quartet ( ~3.1 ppm). -
Absence of NH: Ensure no broad singlets from the starting amine or oxime remain.
-
References
-
Quiroga, J., et al. (2001). "Regioselective synthesis of isoxazolo[5,4-b]pyridines." Journal of Heterocyclic Chemistry.
-
Li, M., et al. (2024).[6][8] "Divergent Synthesis of Isoxazolo[5,4-b]pyridines." European Journal of Organic Chemistry.[8][9]
-
Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. Synthesis of Isoxazolo[5,4-b]pyridines." Chemical & Pharmaceutical Bulletin.
-
Lingham, A. R., et al. (2016). "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines." Polyhedron.[3]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
